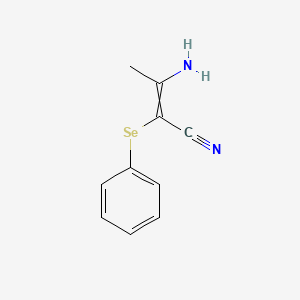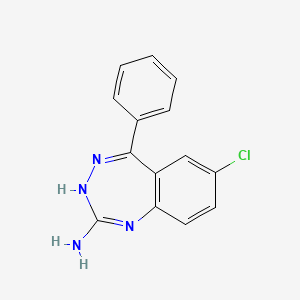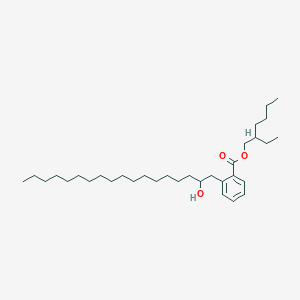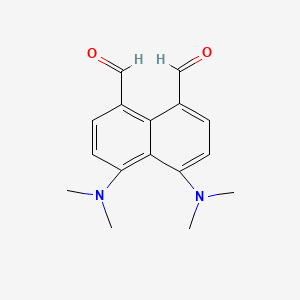
3-Amino-2-(phenylselanyl)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(phenylselanyl)but-2-enenitrile is an organic compound that features a unique combination of amino, phenylselanyl, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(phenylselanyl)but-2-enenitrile typically involves the reaction of 3-amino-2-butenenitrile with phenylselenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(phenylselanyl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used for reducing nitriles.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-(phenylselanyl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(phenylselanyl)but-2-enenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The phenylselenyl group is oxidized to selenoxide, which can then undergo elimination to form a double bond.
Reduction: The nitrile group is reduced to a primary amine through nucleophilic addition of hydride ions.
Substitution: The amino group acts as a nucleophile, attacking electrophiles to form substituted products.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-butenenitrile: Lacks the phenylselenyl group, making it less versatile in certain reactions.
3-Phenylbut-2-enenitrile: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
3-Aminocrotonitrile: Similar structure but lacks the phenylselenyl group.
Propiedades
Número CAS |
116492-70-7 |
|---|---|
Fórmula molecular |
C10H10N2Se |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
3-amino-2-phenylselanylbut-2-enenitrile |
InChI |
InChI=1S/C10H10N2Se/c1-8(12)10(7-11)13-9-5-3-2-4-6-9/h2-6H,12H2,1H3 |
Clave InChI |
RJSKFEAHYASXHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C#N)[Se]C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)

![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)


![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)




